3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
N-alkylation: The butyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole-5-carboxamide: Lacks the butyl and isopropyl groups.
N-butyl-1H-pyrazole-5-carboxamide: Lacks the amino and isopropyl groups.
1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and butyl groups.
Uniqueness
The presence of the amino, butyl, and isopropyl groups in 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, or improved stability.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-amino-N-butyl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-6-13-11(16)9-7-10(12)14-15(9)8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
IDTGCQMKHZIGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NN1C(C)C)N |
Origin of Product |
United States |
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